molecular formula C10H9NO2S B135380 6-propionylbenzo[d]thiazol-2(3H)-one CAS No. 133044-35-6

6-propionylbenzo[d]thiazol-2(3H)-one

Cat. No.: B135380
CAS No.: 133044-35-6
M. Wt: 207.25 g/mol
InChI Key: FNTVLJBACRTHSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Propionylbenzo[d]thiazol-2(3H)-one is a significant benzo[d]thiazol-2(3H)-one derivative that serves as a critical synthetic intermediate in medicinal chemistry research. Its primary research value lies in its role as a key precursor in the synthesis of SN56, a novel compound characterized by its subnanomolar and preferential affinity for the sigma-1 (σ1) receptor subtype . The sigma-1 receptor is a protein involved in numerous physiological processes and is a recognized target for medication development in areas such as neurology and oncology . The synthesis of this compound, as described in the literature, involves the reaction of 2-hydroxybenzothiazole with propionyl chloride in the presence of aluminium chloride and dimethylformamide, followed by heating . This compound is part of the broader benzothiazolone scaffold, which is widely investigated in drug discovery for its ability to interact with central nervous system (CNS) targets, including various receptors and transporters . Researchers utilize this compound exclusively for laboratory research to develop and study novel sigma receptor ligands. These ligands are vital pharmacological tools for probing the structure and function of sigma receptors in vitro, helping to advance our understanding of their role in health and disease. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

133044-35-6

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

6-propanoyl-3H-1,3-benzothiazol-2-one

InChI

InChI=1S/C10H9NO2S/c1-2-8(12)6-3-4-7-9(5-6)14-10(13)11-7/h3-5H,2H2,1H3,(H,11,13)

InChI Key

FNTVLJBACRTHSY-UHFFFAOYSA-N

SMILES

CCC(=O)C1=CC2=C(C=C1)NC(=O)S2

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1)NC(=O)S2

Synonyms

2(3H)-Benzothiazolone,6-(1-oxopropyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of Key Benzothiazolone Derivatives

Compound Substituent/Modification σ-1 Receptor Affinity (Ki, nM) Selectivity (σ-1 vs. σ-2) Biological Activity Reference
6-Propionylbenzo[d]thiazol-2(3H)-one Propionyl at C6 4.5 (e.g., compound 8a) High (43-fold) σ-1 ligand
5a (non-substituted) Spacer: 3 methylene units 4.1 Moderate (43-fold) Dual σ-1/σ-2 binding
8a Propionyl at aryl + spacer: 2 methylene 4.5 High selectivity Enhanced σ-1 affinity
11a Reduced acyl moiety ~3–5 Low selectivity Broad receptor binding
4d–4g (oxadiazole derivatives) 1,3,4-Oxadiazole at C3 N/A N/A Antifungal activity

Key Findings:

Propionyl Substitution at C6: The addition of a propionyl group at the sixth position (as in this compound) enhances σ-1 receptor affinity (Ki = 4.5 nM) and selectivity over σ-2 subtypes compared to non-acylated analogues like 5a (Ki = 4.1 nM) . This modification also improves metabolic stability when compared to azepane-containing derivatives .

Spacer Length: Shorter methylene spacers between the benzothiazolone core and auxiliary groups (e.g., azepane) correlate with higher σ-1 affinity. For instance, compound 5a (3 methylene units) shows Ki = 4.1 nM, while longer spacers reduce selectivity .

Acyl Moieties: Reducing the aryl acyl group (e.g., compounds 11a–g) increases binding affinity but sacrifices subtype selectivity, suggesting a trade-off between potency and specificity .

Antifungal Analogues: Derivatives with 1,3,4-oxadiazole substituents (e.g., 4d–4g) exhibit moderate antifungal activity against Colletotrichum orbiculare and Botrytis cinerea but lack receptor-binding data, highlighting divergent applications depending on functional groups .

Metabolic Stability and Structural Optimization

  • Adamantanamine Substitution: Replacing the metabolically labile azepane ring with 1-adamantanamine in derivatives like compound 11 improves metabolic stability while retaining σ-1 affinity (Ki = 4.5 nM) .
  • Synthetic Flexibility: The benzothiazolone core allows diverse modifications, such as alkynyl (e.g., 3gl) or methoxyphenyl groups (e.g., 3hf), though these variants prioritize synthetic feasibility over receptor targeting .

Preparation Methods

Reaction Mechanism and Optimization

The acylation proceeds via the formation of an acylium ion from propionyl chloride, activated by AlCl<sub>3</sub>. The electron-rich aromatic ring of 2-hydroxybenzothiazole directs the acyl group to the para position relative to the hydroxyl group, yielding the 6-propionyl derivative. Key parameters include:

  • Catalyst Loading : A molar ratio of 6.6:1 (AlCl<sub>3</sub> to 2-hydroxybenzothiazole) ensures complete activation of the acylating agent.

  • Solvent System : Dimethylformamide (DMF) acts as both solvent and co-catalyst, enhancing reaction efficiency.

  • Temperature and Time : Heating at 85°C for 3 hours balances reaction completeness and minimizing side products.

Table 1: Reaction Conditions and Outcomes

ParameterValue
Starting Material2-Hydroxybenzothiazole (5.4 g)
Acylating AgentPropionyl Chloride (3.46 mL)
CatalystAlCl<sub>3</sub> (35.5 g)
SolventDMF (5.96 mL)
Temperature85°C
Reaction Time3 hours
Yield54%

Purification and Characterization

The crude product is isolated by filtration, washed with water, and recrystallized from a toluene/dioxane (2:1) mixture. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

  • <sup>1</sup>H NMR (DMSO-d<sub>6</sub>) : δ 11.76 (br s, 1H, NH), 7.33 (s, 1H, Ar-H), 7.05 (d, J = 8.1 Hz, 1H, Ar-H), 6.99 (d, J = 8.1 Hz, 1H, Ar-H), 2.50 (t, J = 7.4 Hz, 2H, CH<sub>2</sub>), 1.56–1.50 (m, 2H, CH<sub>2</sub>), 0.84 (t, J = 7.3 Hz, 3H, CH<sub>3</sub>).

  • <sup>13</sup>C NMR (DMSO-d<sub>6</sub>) : δ 170.54 (C=O), 138.87, 132.87, 132.63, 125.62, 121.79 (Ar-C), 103.79 (C-S), 37.04 (CH<sub>2</sub>), 28.58 (CH<sub>2</sub>), 13.81 (CH<sub>3</sub>).

Alternative Approaches and Feasibility

While the Friedel-Crafts method remains dominant, alternative strategies have been explored for related benzothiazolone derivatives.

Hantzsch Thiazole Synthesis

The Hantzsch method, which condenses thioamides with α-halo carbonyl compounds, is widely used for thiazole ring formation. However, adapting this to synthesize this compound would require pre-functionalized starting materials, complicating regioselectivity.

Direct Propionylation via Grignard Reagents

Propionylation using Grignard reagents (e.g., CH<sub>3</sub>CH<sub>2</sub>MgBr) could theoretically introduce the acyl group. However, competing side reactions (e.g., over-alkylation) and poor compatibility with the benzothiazolone scaffold limit its utility.

Challenges and Optimization Strategies

Yield Limitations

The moderate yield (54%) in the Friedel-Crafts route arises from:

  • Incomplete Acylation : Steric hindrance from the benzothiazolone ring.

  • Side Reactions : Competing ortho-acylation or decomposition of the acylium ion.

Table 2: Yield Improvement Strategies

StrategyExpected Outcome
Microwave AssistanceReduced reaction time
Catalytic RecyclingLower AlCl<sub>3</sub> waste
Solvent OptimizationEnhanced solubility

Scalability and Industrial Relevance

Scaling this synthesis requires addressing:

  • Catalyst Handling : AlCl<sub>3</sub> is hygroscopic and corrosive.

  • Solvent Recovery : DMF recycling via distillation improves cost-efficiency.

Applications in Radioligand Development

This compound serves as a precursor to SN56, a σ<sub>1</sub> receptor probe. Its radiolabeling ([<sup>3</sup>H]-SN56) involves bromination followed by tritium exchange, achieving a specific activity of 30 Ci/mmol.

"The synthesis of this compound exemplifies the interplay between classical organic chemistry and modern pharmacological applications."

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